![molecular formula C10H12N4O B13114745 2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one CAS No. 753422-57-0](/img/structure/B13114745.png)
2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with amino, ethyl, and methyl substituents, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo intramolecular cyclization to form the desired pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one has several scientific research applications, including:
作用机制
The mechanism of action of 2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Amino-4,7-dimethylpyrido[2,3-d]pyrimidine: Similar structure but with different substituents, leading to variations in biological activity.
2-Amino-6-chloropyrido[2,3-d]pyrimidine: Contains a chlorine atom, which can influence its reactivity and interactions with biological targets.
2-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidine: A structurally related compound with a different ring system, showing distinct biological properties.
Uniqueness
2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to selectively inhibit various kinases makes it a valuable compound for therapeutic research, particularly in the development of targeted cancer therapies .
属性
CAS 编号 |
753422-57-0 |
|---|---|
分子式 |
C10H12N4O |
分子量 |
204.23 g/mol |
IUPAC 名称 |
2-amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N4O/c1-3-14-5-6(2)4-7-8(14)12-10(11)13-9(7)15/h4-5H,3H2,1-2H3,(H2,11,13,15) |
InChI 键 |
PRYPFZDZHPVEEB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=C2C1=NC(=NC2=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)


![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
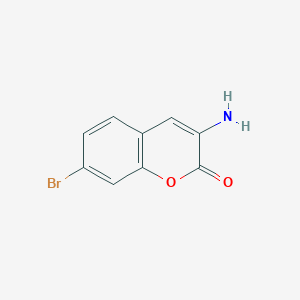
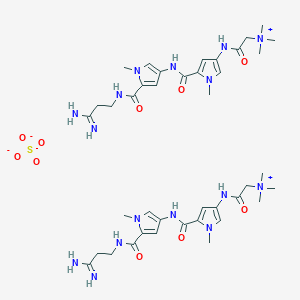
![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)
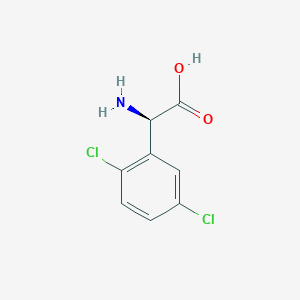
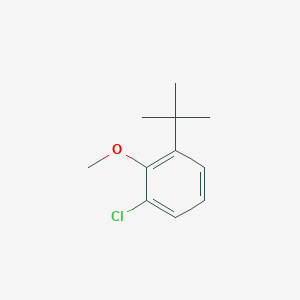
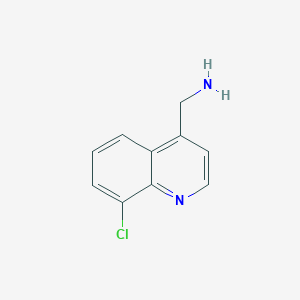
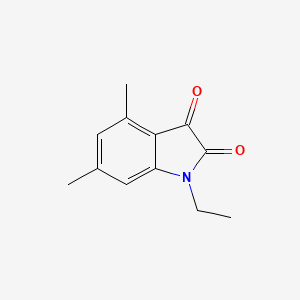
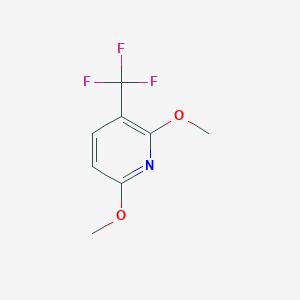
![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
![(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13114738.png)
